7-methyl-2-(o-tolylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
7-methyl-2-(o-tolylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiadiazole ring fused with a quinazoline moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(o-tolylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. The reaction conditions often include the use of electron-withdrawing substituents in the halobenzoyl chlorides to facilitate the cyclization process . An improved procedure involves the selective acylation of 5-methyl-1,3,4-thiadiazol-2-amine with 5-chlorosulfonyl-2-fluorobenzoyl chloride, followed by sulfonylation of amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-(o-tolylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
7-methyl-2-(o-tolylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methyl-2-(o-tolylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its molecular targets and pathways are ongoing, and the exact mechanisms are still being elucidated .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazole ring structure and have diverse pharmacological activities.
[1,3,4]thiadiazolo[3,2-a]quinazolin-5-one derivatives: These derivatives have similar structural features and are synthesized using related methods.
Uniqueness
7-methyl-2-(o-tolylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific substitution pattern and the presence of the o-tolylamino group
Properties
Molecular Formula |
C17H14N4OS |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
7-methyl-2-(2-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C17H14N4OS/c1-10-7-8-14-12(9-10)15(22)21-17(19-14)23-16(20-21)18-13-6-4-3-5-11(13)2/h3-9H,1-2H3,(H,18,20) |
InChI Key |
BWXCSIJTTIXUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC=CC=C4C |
Origin of Product |
United States |
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